Diphenyl-cyclohexyl-methanol
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Overview
Description
Cyclohexyl-diphenyl-methanol is an organic compound with the molecular formula C19H22O It is a secondary alcohol characterized by a cyclohexyl group and two phenyl groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl-diphenyl-methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations to achieve high yields.
Industrial Production Methods
In industrial settings, cyclohexyl-diphenyl-methanol is often produced using catalytic hydrogenation of cyclohexyl-diphenyl-ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction reduces the ketone group to a hydroxyl group, resulting in the formation of cyclohexyl-diphenyl-methanol.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-diphenyl-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form cyclohexyl-diphenyl-ketone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert cyclohexyl-diphenyl-ketone back to cyclohexyl-diphenyl-methanol.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), to replace the hydroxyl group with a halogen atom.
Major Products Formed
The major products formed from these reactions include cyclohexyl-diphenyl-ketone (oxidation), cyclohexyl-diphenyl-methanol (reduction), and cyclohexyl-diphenyl-chloride (substitution).
Scientific Research Applications
Cyclohexyl-diphenyl-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: Cyclohexyl-diphenyl-methanol is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of cyclohexyl-diphenyl-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Cyclohexyl-diphenyl-methanol can be compared with other similar compounds, such as diphenylmethanol and cyclohexylmethanol. While diphenylmethanol contains two phenyl groups attached to a central carbon atom, cyclohexylmethanol has a cyclohexyl group and a hydroxyl group attached to a central carbon atom. The presence of both cyclohexyl and diphenyl groups in cyclohexyl-diphenyl-methanol makes it unique and imparts distinct chemical and physical properties.
List of Similar Compounds
- Diphenylmethanol
- Cyclohexylmethanol
- Cyclohexyl-diphenyl-ketone
- Cyclohexyl-diphenyl-chloride
Properties
CAS No. |
4404-61-9 |
---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
cyclohexyl(diphenyl)methanol |
InChI |
InChI=1S/C19H22O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18,20H,3,8-9,14-15H2 |
InChI Key |
LRWTTZKTXXYPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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